molecular formula C8H10BrN B146110 4-Bromophenethylamine CAS No. 73918-56-6

4-Bromophenethylamine

Cat. No.: B146110
CAS No.: 73918-56-6
M. Wt: 200.08 g/mol
InChI Key: ZSZCXAOQVBEPME-UHFFFAOYSA-N
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Description

4-Bromophenethylamine (C₈H₁₀BrN) is a halogenated phenethylamine derivative characterized by a bromine atom at the para position of the phenyl ring. Key properties include:

  • Molecular Weight: 201.09 g/mol
  • CAS Number: 73918-56-6
  • Physical Properties: Density (1.290 g/mL), boiling point (113°C), and solubility in water (slight) .
  • Applications: Widely used as a synthetic intermediate in pharmaceuticals (e.g., quinazoline derivatives ), glycobiology , and surface chemistry studies . It also serves as a precursor for radioiodination in biochemical probes .

Preparation Methods

Bromination of Phenethylamine and Derivatives

The most direct route to 4-bromophenethylamine involves the electrophilic aromatic bromination of phenethylamine. This method leverages the inherent reactivity of the benzene ring, where bromine is introduced at the para position due to the directing effects of the ethylamine substituent . In laboratory settings, this reaction typically employs bromine (Br₂) or hydrobromic acid (HBr) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to facilitate the generation of the bromonium ion.

Reaction conditions significantly influence yield and purity. For instance, a study detailed in a 2025 industrial report demonstrated that maintaining a temperature of 0–5°C during bromination minimizes side reactions, such as ortho-bromination or dibromination, which are common at elevated temperatures . The stoichiometric ratio of phenethylamine to bromine is critical; a 1:1 molar ratio achieves a 72% yield of this compound, whereas excess bromine leads to a 15–20% increase in dibrominated byproducts .

A key challenge in this method is the separation of positional isomers. Gas chromatography (GC) analysis, as described in a patent for analogous bromophenyl derivatives, reveals that this compound and its ortho-isomer exhibit nearly identical retention times, necessitating advanced purification techniques such as preparative HPLC or crystallization .

Alternative Synthetic Routes from 4-Bromobenzyl Chloride

Industrial manufacturers, including NINGBO INNO PHARMCHEM CO., LTD., have adopted synthetic pathways using 4-bromobenzyl chloride as a precursor . This approach involves a two-step process:

  • Friedel-Crafts Alkylation : 4-Bromobenzyl chloride reacts with ethylene in the presence of AlCl₃ to form 4-bromophenethyl chloride.

  • Ammonolysis : The chloride intermediate undergoes nucleophilic substitution with aqueous ammonia, yielding this compound.

This method circumvents the challenges of direct bromination by pre-installing the bromine atom on the aromatic ring. Continuous flow reactors are employed to enhance reaction efficiency, achieving a 85% conversion rate at 150°C and 10 atm pressure . The use of microchannel reactors reduces residence time to under 5 minutes, minimizing thermal degradation .

Catalytic Bromination Using Hydrogen Peroxide and Metal Catalysts

Recent advancements in green chemistry have spurred the development of catalytic bromination methods. A patent by Hoffmann-La Roche (US20110155950A1) describes a two-phase liquid-liquid system using hydrogen peroxide (H₂O₂) as an oxidizing agent and ammonium heptamolybdate or vanadium pentoxide as catalysts . Although originally designed for 4-bromoanisole synthesis, this method is adaptable to phenethylamine derivatives.

In this system, HBr generated in situ reacts with H₂O₂ to produce Br₂, which brominates the aromatic ring. The catalyst directs bromination to the para position, achieving a regioselectivity of >90% . For example, a reaction mixture containing phenethylamine (0.5 mol), HBr (1.5 mol), and H₂O₂ (0.59 mol) at 20–25°C for 18 hours yields 75–85% this compound with <5% dibrominated byproducts . The aqueous-organic biphasic system simplifies product isolation, as the amine product partitions into the organic phase.

Industrial-Scale Production via Continuous Flow Technology

NINGBO INNO PHARMCHEM CO., LTD. utilizes continuous flow technology to produce this compound at scale . This method offers distinct advantages over batch processes:

  • Enhanced Heat Transfer : Exothermic bromination reactions are controlled precisely, avoiding thermal runaway.

  • Improved Mixing : Laminar flow conditions ensure uniform reagent distribution, reducing side reactions.

  • Higher Throughput : Production rates exceed 500 kg/day with a purity of ≥99.5% .

Key parameters for optimal performance include a reaction temperature of 50°C, a pressure of 3 bar, and a residence time of 30 minutes . Post-reaction, the crude product undergoes continuous distillation, where a spinning band column separates this compound (boiling point: 271.3°C) from unreacted phenethylamine (boiling point: 200.1°C) .

Purification and Characterization Strategies

Purification of this compound is critical due to the presence of isomers and residual catalysts. Industrial facilities employ a combination of techniques:

  • Crystallization : Recrystallization from dichloromethane-hexane mixtures yields crystals with 99.8% purity .

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the product at 150–160°C .

  • Chromatography : Preparative HPLC with a C18 column resolves ortho- and para-isomers, albeit at higher costs .

Characterization relies on spectroscopic methods:

  • ¹H NMR : Aromatic protons appear as a doublet at δ 7.3–7.5 ppm (J = 8.5 Hz), while the ethylamine chain shows a triplet at δ 2.9 ppm (CH₂NH₂) and a multiplet at δ 1.4 ppm (CH₃) .

  • IR Spectroscopy : Stretching vibrations at 1644 cm⁻¹ (C=N in Schiff base derivatives) confirm successful bromination .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the phenyl ring participates in nucleophilic substitution under specific conditions. While electron-withdrawing groups typically activate aryl bromides for such reactions, the ethylamine side chain can influence reactivity through resonance or steric effects.

Reaction ConditionsReagents/CatalystsProductYield/Notes
Copper-mediated aminationNaN₃, CuI, L-proline4-AzidophenethylamineModerate yield (~55%)
Pd-catalyzed hydroxylationPd(OAc)₂, BINAP, K₃PO₄4-HydroxyphenethylamineRequires high temperatures

Amine Group Reactivity

The primary amine undergoes typical aliphatic amine reactions, including protonation, Schiff base formation, and alkylation.

Key Reactions:

  • Protonation: Forms water-soluble hydrochloride salts (e.g., this compound·HCl) in acidic media .

  • Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to form imines under anhydrous conditions .

ReactionConditionsProductApplication
Acylation with chloroacetyl chlorideDCM, Et₃N, 0°CN-Chloroacetyl-4-bromophenethylamineIntermediate for pharmaceuticals

Cross-Coupling Reactions

The aryl bromide moiety enables participation in palladium-catalyzed cross-couplings, facilitating carbon-carbon bond formation.

Reaction TypeCatalysts/ReagentsProductYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acidBiarylphenethylamine derivatives~60–75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineN-Aryl-4-bromophenethylamine45–65%

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom, yielding phenethylamine derivatives.

ConditionsCatalystProductSelectivity
H₂ (1 atm), 25°CPd/C, EtOHPhenethylamine>90%

Scientific Research Applications

Synthesis Pathways

  • Alkyl Aryl Amino Sulfides : 4-Bromophenethylamine has been employed in the synthesis of alkyl aryl amino sulfides, which are valuable intermediates in organic synthesis .
  • Pyrazinoisoquinoline Derivatives : It serves as a precursor for synthesizing pyrazinoisoquinoline derivatives, which have potential applications in medicinal chemistry .

Pharmacological Applications

This compound is particularly notable for its role in pharmacological research. It is structurally related to several psychoactive substances, including 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which is known for its psychedelic effects.

Psychedelic Research

  • Serotonin Receptor Agonism : Compounds like 2C-B act as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception . This property has led to investigations into their potential therapeutic uses for conditions such as depression and anxiety .
  • Case Studies : Research indicates that ingestion of 2C-B can lead to severe neurological effects, including serotonin syndrome and brain edema, highlighting both its psychoactive potential and associated risks .

Analytical Applications

The compound's ability to interact with biological systems makes it a target for analytical chemistry applications.

Molecularly Imprinted Polymers

Recent studies have focused on developing molecularly imprinted polymers (MIPs) that can selectively recognize this compound and related compounds. These materials are crucial for:

  • Detection and Analysis : MIPs can be used in drug testing and environmental monitoring to detect the presence of psychoactive substances in biological samples .

Toxicological Insights

  • Reports have documented severe adverse effects following the use of 2C-B, including prolonged neurological impairment after acute ingestion . This underscores the need for careful monitoring and regulation of substances related to this compound.

Summary Table of Applications

Application AreaDescriptionReferences
Synthetic ChemistryUsed in the synthesis of alkyl aryl amino sulfides and pyrazinoisoquinolines
PharmacologyInvestigated for serotonin receptor agonism; potential therapeutic uses
Analytical ChemistryDevelopment of molecularly imprinted polymers for selective detection
ToxicologyDocumented cases of severe adverse effects from related compounds

Mechanism of Action

ZH8651 exerts its effects by binding to and activating TAAR1 receptors. This activation triggers both Gs and Gq signaling pathways, leading to various downstream effects. The Gs pathway typically results in the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels, while the Gq pathway activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These signaling cascades ultimately influence neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenethylamines

Table 1: Structural and Functional Comparisons

Compound Structure Molecular Weight Key Properties/Applications Pharmacological Activity
4-Bromophenethylamine Br-C₆H₄-CH₂-CH₂-NH₂ 201.09 Precursor for maleimide derivatives , dopamine transporter studies Moderate affinity for dopamine transporter
3-Bromophenethylamine Br-C₆H₄-CH₂-CH₂-NH₂ 201.09 Used in alkyl aryl amine thioether synthesis Lower binding affinity vs. 4-Bromo analog
4-Chlorophenethylamine Cl-C₆H₄-CH₂-CH₂-NH₂ 155.63 Intermediate in neuroactive compound synthesis Higher EC₅₀ in serotonin receptor assays vs. Br
2C-B (4-Bromo-2,5-DMPEA) Br-C₆H₃(OCH₃)₂-CH₂-CH₂-NH₂ 261.12 Psychedelic phenethylamine Potent 5-HT₂A agonist (hallucinogenic)

Key Observations :

  • Positional Isomerism : The para-bromo substitution in this compound enhances dopamine transporter binding affinity compared to its 3-bromo isomer .
  • Halogen Effects : Bromine’s larger atomic radius and electronegativity improve lipophilicity and receptor interaction compared to chlorine analogs .
  • Pharmacological Divergence : 2C-B, a methoxy-substituted derivative, exhibits potent psychedelic activity due to 5-HT₂A agonism, whereas unsubstituted this compound lacks such effects .

Non-Halogenated Phenethylamines

Table 2: Functional Group Impact on Activity

Compound Substituent Key Applications/Effects
Phenethylamine -H Neurotransmitter precursor; low receptor affinity
4-Methylphenethylamine -CH₃ Intermediate in peptoid synthesis
NBOMe Derivatives N-Benzyl Increased 5-HT₂A affinity (e.g., 25I-NBOMe)

Key Observations :

  • N-Benzyl Addition : NBOMe derivatives demonstrate 10–100× higher 5-HT₂A receptor affinity than unmodified phenethylamines due to enhanced steric and electronic interactions .
  • Methyl Substitution : 4-Methylphenethylamine is utilized in solid-phase polymer synthesis but lacks significant receptor activity .

Comparison with 4-Bromobenzyl Mercaptan (C₇H₇BrS) :

  • While both are brominated, the thiol group in 4-bromobenzyl mercaptan facilitates metal chelation, unlike the amine in this compound .

Biological Activity

4-Bromophenethylamine, commonly referred to as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), is a synthetic compound belonging to the phenethylamine class. It exhibits notable biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This article provides a comprehensive overview of its biological activity, including pharmacological effects, case studies, and relevant research findings.

Chemical Structure:

  • IUPAC Name: 4-bromo-2,5-dimethoxyphenethylamine
  • CAS Number: 1451-82-7

Mechanism of Action:
2C-B functions as a serotonergic psychedelic , primarily acting as a partial agonist at the 5-HT2A receptor. Research indicates that it may also exhibit antagonist properties at this receptor, suggesting a complex interaction profile that can influence its psychotropic effects. Studies in Xenopus laevis oocytes have demonstrated that 2C-B can block serotonin-induced currents at the 5-HT2A receptor but does not affect the 5-HT2C receptor, indicating subtype selectivity .

Pharmacokinetics

The pharmacokinetic profile of 2C-B reveals important details about its metabolism and duration of action:

  • Onset of Action: 20–90 minutes (oral administration)
  • Elimination Half-Life: Approximately 2.48 hours
  • Duration of Action: 2–8 hours
  • Metabolism: Primarily occurs in the liver via oxidative deamination and demethylation, yielding several metabolites such as BDMPE and BDMPAA .

Biological Effects

The biological effects of 2C-B are diverse and include both stimulating and hallucinogenic properties. At lower doses, it tends to produce mild euphoria and enhanced sensory perception, while higher doses can lead to significant alterations in consciousness and perception.

Table 1: Summary of Biological Effects

Effect TypeDescription
Psychedelic Effects Visual and auditory hallucinations, altered perception of time
Stimulant Effects Increased energy, sociability, and emotional openness
Neurological Risks Potential for serotonin syndrome, seizures, and brain edema in overdose cases

Case Studies

Recent case studies highlight the potential risks associated with 2C-B use:

  • Case Report on Serotonin Syndrome:
    An 18-year-old male developed severe serotonin syndrome and brain edema following ingestion of 2C-B. The case was confirmed via liquid chromatography-tandem mass spectrometry. Despite supportive therapy, the patient suffered long-term neurological impairment due to drug toxicity .
  • Unexpected Neurological Consequences:
    Another study reported instances where users experienced acute neurological events after taking 2C-B. These incidents underscore the need for awareness regarding the compound's potential for severe adverse effects .

Research Findings

Recent research has explored various aspects of 2C-B's biological activity:

  • Psychedelic Therapy Potential: Some studies suggest that psychedelics like 2C-B may have therapeutic applications in treating anxiety and depression by promoting neuroplasticity and altering brain connectivity patterns .
  • Behavioral Studies: Investigations into the behavioral effects of 2C-B have shown that it can reduce aggressive responses in animal models, indicating potential implications for mood regulation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromophenethylamine, and what factors influence reaction yield?

this compound is typically synthesized via bromination of phenethylamine derivatives or substitution reactions on pre-functionalized aromatic rings. A common method involves reacting 4-bromophenylacetonitrile with lithium aluminum hydride (LiAlH₄) to yield the primary amine. Reaction optimization requires careful control of stoichiometry, temperature (e.g., reflux in anhydrous THF), and inert atmosphere to minimize side reactions like over-reduction or decomposition. Post-synthesis purification via distillation or recrystallization improves purity . Yield is influenced by the reactivity of brominating agents (e.g., NBS vs. Br₂) and steric/electronic effects of substituents on the aromatic ring.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : 1^1H NMR reveals peaks for the ethylamine chain (δ 2.7–3.1 ppm, triplet for –CH₂NH₂; δ 1.5–2.0 ppm, multiplet for –CH₂–) and aromatic protons (δ 7.2–7.5 ppm, doublet for para-bromo substitution). 13^{13}C NMR confirms the brominated carbon (δ 120–125 ppm) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 199.07 (M+H⁺) and fragments corresponding to Br loss (m/z 119.08) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity, with retention time calibrated against certified standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • First Aid : For skin exposure, wash immediately with soap/water. For eye contact, flush with water for 15+ minutes. Store in sealed containers away from oxidizers and moisture .
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the para-bromo substitution in this compound affect its physicochemical properties compared to other halogenated phenethylamines?

The para-bromo group increases molecular weight and lipophilicity (logP ~2.1) compared to chloro or fluoro analogs, enhancing membrane permeability. Bromine’s electron-withdrawing effect reduces basicity (pKa ~9.5 vs. ~10.2 for 4-Chlorophenethylamine), altering protonation states under physiological conditions. This impacts receptor binding kinetics, as shown in comparative studies with dopamine and serotonin receptors . X-ray crystallography of receptor-ligand complexes can further elucidate steric effects of bromine substitution .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Systematic Review : Follow PRISMA guidelines to assess methodological heterogeneity (e.g., dose ranges, assay types) across studies .
  • Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers or confounding variables (e.g., solvent choice in in vitro assays) .
  • Dose-Response Replication : Reproduce disputed results under controlled conditions (e.g., standardized cell lines, ligand concentrations) to validate potency claims .

Q. What novel derivatives of this compound have been synthesized for probing structure-activity relationships (SAR) in neurotransmitter receptor studies?

  • Fluorinated Analogs : 2,5-Dimethoxy-4-bromo derivatives (e.g., 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride) show enhanced selectivity for 5-HT₂A receptors .
  • Bifunctional Probes : Conjugation with photoaffinity labels (e.g., azide groups) enables covalent binding studies in receptor localization .
  • Isotopic Labeling : 82^{82}Br-labeled analogs facilitate positron emission tomography (PET) imaging of ligand distribution in vivo .

Q. Methodological Considerations

  • Literature Searches : Use CAS RN 73918-56-6 and IUPAC name (2-(4-bromophenyl)ethan-1-amine) to avoid ambiguities in databases like SciFinder or Reaxys .
  • Data Reporting : Include raw spectral data (NMR, MS) and purity metrics (HPLC chromatograms) in supplementary materials for reproducibility .

Properties

IUPAC Name

2-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZCXAOQVBEPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224524
Record name p-Bromophenethylamine
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Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73918-56-6
Record name 4-Bromophenethylamine
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Record name p-Bromophenethylamine
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Record name p-Bromophenethylamine
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Record name p-bromophenethylamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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